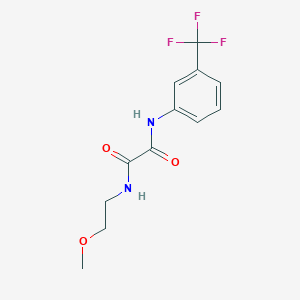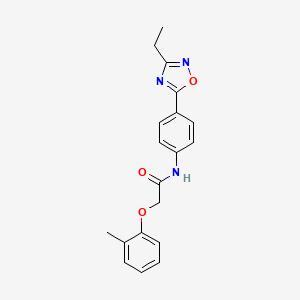
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, also known as TFMPP, is a synthetic compound that belongs to the family of piperazines. TFMPP has been used in scientific research for its potential therapeutic properties and as a tool to study the central nervous system.
Scientific Research Applications
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been studied for its potential therapeutic properties in the treatment of anxiety, depression, and other mental disorders. It has also been used as a tool to study the central nervous system, particularly in the areas of serotonin and dopamine neurotransmission. N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been shown to bind to and activate serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. It has also been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Mechanism of Action
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide acts as an agonist at serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. Activation of these receptors leads to an increase in intracellular calcium levels and the activation of various signaling pathways. N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has also been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause changes in mood, perception, and behavior. N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been shown to produce both stimulant and hallucinogenic effects, similar to other drugs in the piperazine family.
Advantages and Limitations for Lab Experiments
One advantage of using N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide in lab experiments is its relatively low cost and availability. It has also been shown to produce consistent and reproducible effects in animal models. However, N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has limitations in terms of its specificity and selectivity for serotonin and dopamine receptors. It can also produce unwanted side effects, such as hyperthermia and seizures, at high doses.
Future Directions
There are several future directions for research on N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide. One area of interest is its potential therapeutic properties in the treatment of mental disorders, particularly anxiety and depression. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its use as a tool to study the central nervous system, particularly in the areas of serotonin and dopamine neurotransmission. Future studies could focus on developing more selective and specific compounds that target these receptors. Overall, N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has the potential to be a valuable tool in scientific research and the development of new therapeutics.
Synthesis Methods
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can be synthesized through a multistep process involving the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate to form ethyl 3-(trifluoromethyl)phenylcarbamate. This intermediate is then reacted with 2-methoxyethylamine to form N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide. The final product can be purified through recrystallization or column chromatography.
properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c1-20-6-5-16-10(18)11(19)17-9-4-2-3-8(7-9)12(13,14)15/h2-4,7H,5-6H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTRCEHDOQAXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7693107.png)



![N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7693125.png)




![methyl 2-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7693141.png)